molecular formula C7H6O3 B158028 Salicylic acid-carboxy-14C CAS No. 1882-49-1

Salicylic acid-carboxy-14C

Cat. No. B158028
CAS RN: 1882-49-1
M. Wt: 140.11 g/mol
InChI Key: YGSDEFSMJLZEOE-WGGUOBTBSA-N
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Description

Salicylic acid-carboxy-14C, also known as 2-Hydroxybenzoic-carboxy-14C acid, is a compound with the linear formula 2-HOC6H414COOH . It has a molecular weight of 138.12 .


Molecular Structure Analysis

The molecular structure of Salicylic acid-carboxy-14C is represented by the SMILES string Oc1ccccc1 [14C] (O)=O . This indicates that it has a benzene ring with a hydroxyl group and a carboxyl group attached to it .


Physical And Chemical Properties Analysis

Salicylic acid-carboxy-14C is stored at a temperature of 2-8°C . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Complex Formation

The synthesis of 3,5-diisopropyl[carboxy-14C]salicylic acid via Kolbe-Schmitt carboxylation and its subsequent complexation with 67Cu has been successfully achieved. This provides a method for preparing radioactively labeled salicylic acid derivatives for various research applications, including the study of complex formation and metal interactions (Chidambaram et al., 1991).

Skin Absorption Studies

Salicylic acid is commonly used in chemical peeling, and its absorption through the skin has been a subject of research. A study on 14C-salicylic acid in a polyethylene glycol (PEG) vehicle showed minimal absorption through intact skin, providing insights into the safety and efficacy of salicylic acid formulations in topical applications (Ueda et al., 2002).

Electrochemical Protein Modification

2,5-Dihydroxy[carboxy-14C]benzoic acid (gentisic acid), synthesized from [carboxy-14C]salicylic acid, has been used for electrochemical protein modification. This research opens avenues for exploring protein interactions and functions using electrochemically active compounds (John et al., 1986).

Metabolism Studies

The study of the metabolism of [carboxyl-14C]aspirin in humans showed the rapid elimination of radioactivity in urine, with salicyluric acid as the major urinary metabolite. This research contributes to our understanding of how aspirin and its metabolites, including salicylic acid, are processed in the human body (Hutt et al., 1982).

Drug Transport Studies

Research on the transport of monocarboxylic acid drugs like salicylic acid across Caco-2 cells, which possess intestinal epithelia-like properties, provides insights into drug absorption and transport mechanisms. This is crucial for understanding how drugs like salicylic acid are absorbed and distributed in the body (Takanaga et al., 1994).

Plant Physiology Research

In plant physiology, 14C-salicylic acid has been used to study the metabolism and regulation of salicylic acid in tobacco cell suspension cultures. This helps in understanding plant responses to different concentrations of salicylic acid and the pathways involved in its excretion and metabolism (Chen et al., 2001).

Safety And Hazards

When handling Salicylic acid-carboxy-14C, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . In high concentrations, salicylic acid is capable of causing moderate chemical burns .

Future Directions

Research on salicylic acid and its derivatives like Salicylic acid-carboxy-14C is ongoing. Current research focuses on uncovering the mechanisms by which salicylic acid confers abiotic stress tolerance in horticultural crops . Harnessing the power of salicylic acid and its signaling pathways can help develop more effective stress management techniques and optimize crop performance .

properties

IUPAC Name

2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i7+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSDEFSMJLZEOE-WGGUOBTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[14C](=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salicylic acid-carboxy-14C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T RIKIHISA, T OHKUMA, M MORI… - Chemical and …, 1981 - jstage.jst.go.jp
Whole-body autoradiography was used to investigate the influence of the route of administration and dose on the distribution of drugs in the rat. Propranolol and imipramine were used …
Number of citations: 10 www.jstage.jst.go.jp
L Ste-Marie, D Boismenu, L Vachon… - Analytical biochemistry, 1996 - Elsevier
… Salicylic acid–carboxy-14C, 2- and 4-hydroxybenzoic tory responses through inhibition of cyclooxygenaseacids, and 2,3-, 2,4-, 2,5-, and 3,4-dihydroxybenzoic (22). Inflammatory …
Number of citations: 85 www.sciencedirect.com
MR PETERSEN - Inter-university Program of Research on …, 1973 - books.google.com
… , the following compounds urea-14c, palmitic acidin filtered seawater: carboxy-14C salt, DL-leucine-1-14C, L-alanine-UL-14c, D-mannose-1-14c and salicylic acid-carboxy-14c …
Number of citations: 2 books.google.com
ES Adams - 1993 - search.proquest.com
Pactamycin (1), a cytotoxic antibiotic produced by Streptomyces pactum, var. pactum, contains several interesting structural features, including a cyclopentanoid ring, which is rare …
Number of citations: 2 search.proquest.com
A Buchholz, P Baur, J Schönherr - Planta, 1998 - Springer
Solute mobilities in cuticular membranes of six species (Hedera helix, Malus domestica, Populus alba, Pyrus communis, Stephanotis floribunda, Strophantus gratus) were measured …
Number of citations: 83 link.springer.com
H Medenwald, GL Haberland - 1957 - degruyter.com
XII XIII mindernde Nebenreaktion bei der Umsetzung der Grignard-Lösung mit Kohlendioxyd ist die Bildung von 2, 2/-Dimethoxy-benzophenon (II), da unumgesetzte Grignard-…
Number of citations: 7 www.degruyter.com

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